molecular formula C15H12Cl2N2O B13796738 2,6-dichloro-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline

2,6-dichloro-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B13796738
M. Wt: 307.2 g/mol
InChI Key: JCDJERXEZBFFMG-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method includes the use of 2-aminophenol and 2,6-dichloro-4-(5-ethyl)benzaldehyde under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or polyphosphoric acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal triflates or ionic liquids may be employed to improve reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of benzoxazole oxides.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

2,6-Dichloro-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their cellular processes. The compound’s anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-(5-methyl-1,3-benzoxazol-2-yl)aniline: Similar structure but with a methyl group instead of an ethyl group.

    2,6-Dichloro-4-(5-phenyl-1,3-benzoxazol-2-yl)aniline: Contains a phenyl group instead of an ethyl group.

    2,6-Dichloro-4-(5-isopropyl-1,3-benzoxazol-2-yl)aniline: Contains an isopropyl group instead of an ethyl group.

Uniqueness

The presence of the ethyl group in 2,6-dichloro-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline imparts unique chemical and biological properties compared to its similar compounds. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development .

Properties

Molecular Formula

C15H12Cl2N2O

Molecular Weight

307.2 g/mol

IUPAC Name

2,6-dichloro-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C15H12Cl2N2O/c1-2-8-3-4-13-12(5-8)19-15(20-13)9-6-10(16)14(18)11(17)7-9/h3-7H,2,18H2,1H3

InChI Key

JCDJERXEZBFFMG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C(=C3)Cl)N)Cl

Origin of Product

United States

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